molecular formula C14H16O3 B8716077 Benzyl 3-(3-oxocyclobutyl)propanoate

Benzyl 3-(3-oxocyclobutyl)propanoate

Cat. No.: B8716077
M. Wt: 232.27 g/mol
InChI Key: YEHSJORKHRBPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(3-oxocyclobutyl)propanoate is an ester derivative featuring a cyclobutane ring substituted with a ketone (oxo) group at the 3-position and a benzyl ester moiety. The compound’s key structural elements include:

  • Cyclobutyl-oxo group: A strained four-membered ring with a ketone, influencing reactivity and stability .

This compound is likely utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, given the prevalence of cyclobutane motifs in bioactive molecules .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

benzyl 3-(3-oxocyclobutyl)propanoate

InChI

InChI=1S/C14H16O3/c15-13-8-12(9-13)6-7-14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

YEHSJORKHRBPCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ester Group: The benzyl ester offers superior lipophilicity over methyl or ethyl esters (e.g., Methyl 3-(benzyloxy)propanoate, ), favoring membrane permeability in drug design .
  • Functional Groups: The 3-oxo group enables nucleophilic additions or condensations, similar to methyl 2-benzoylamino-3-oxobutanoate (), which participates in heterocycle synthesis .

Physicochemical and Functional Differences

  • Solubility : Benzyl esters (e.g., Benzyl 3-thienylacetate, ) are typically less polar than carboxylic acids like 3-benzoylpropionic acid (), impacting their solubility in aqueous media .
  • Stability : Cyclobutane’s moderate ring strain (compared to cyclopropane) may reduce susceptibility to ring-opening reactions, as seen in cyclopropane derivatives under acidic conditions .

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